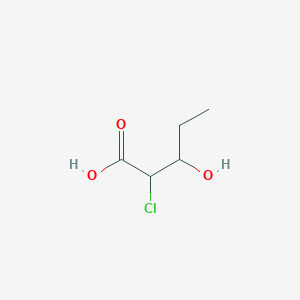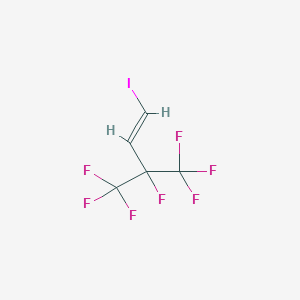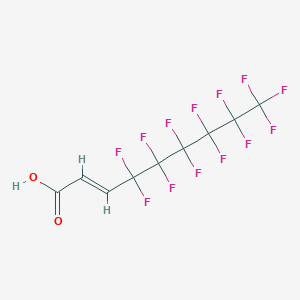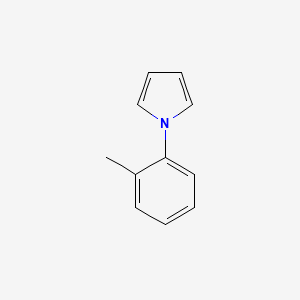
2-Chloro-3-hydroxypentanoic acid
Vue d'ensemble
Description
2-Chloro-3-hydroxypentanoic acid is an organic compound with the molecular formula C5H9ClO3 It is a chlorinated derivative of pentanoic acid, featuring both a hydroxyl group and a chlorine atom on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypentanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Hydroxypentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form 3-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxypentanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 2-Keto-3-hydroxypentanoic acid or 2,3-dihydroxypentanoic acid.
Reduction: 3-Hydroxypentanoic acid.
Substitution: 3-Hydroxypentanoic acid.
Applications De Recherche Scientifique
2-Chloro-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Hydroxypentanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloropentanoic acid: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding.
2,3-Dihydroxypentanoic acid: Contains an additional hydroxyl group, increasing its polarity and reactivity.
Uniqueness: 2-Chloro-3-hydroxypentanoic acid is unique due to the presence of both a hydroxyl group and a chlorine atom on the carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCTZVNOLZUALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)


![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
